ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate
Description
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a nitro group at position 4, an isobutyl substituent at position 1, and an ethyl ester moiety at position 3. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
IUPAC Name |
ethyl 1-(2-methylpropyl)-4-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-4-17-10(14)9-8(13(15)16)6-12(11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUHBGAXGOKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with hydrazines. One common method is the reaction of ethyl acetoacetate with isobutylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The carbonyl group in the ester can undergo nucleophilic addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nucleophilic Addition: Amines or alcohols, often in the presence of a base like triethylamine.
Major Products Formed
Reduction: Ethyl 1-isobutyl-4-amino-1H-pyrazole-3-carboxylate.
Hydrolysis: 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: It is explored for its potential use as a precursor in the synthesis of agrochemicals, including herbicides and fungicides
Mechanism of Action
The mechanism of action of ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects. The ester group can be hydrolyzed to release the active carboxylic acid form, which may further interact with biological targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent pattern on the pyrazole ring significantly impacts molecular properties. Below is a comparison with two structurally related analogs:
Key Observations :
- Electronic Effects : The nitro group in the target compound introduces strong electron-withdrawing effects, likely reducing electron density at the pyrazole ring compared to the electron-rich 4-butylphenyl group in the analog from . This difference may influence reactivity in nucleophilic substitution or cycloaddition reactions.
- Lipophilicity : The isobutyl group (logP ~2.5 estimated) may enhance lipid solubility compared to the polar triazole substituent in the compound from .
- Steric Hindrance : The bulky isobutyl group at position 1 could hinder interactions at the pyrazole ring’s nitrogen atoms, unlike the smaller ethyl ester at position 3 in other analogs.
Crystallographic and Structural Insights
While crystallographic data for the target compound is unavailable, software tools like SHELXL and Mercury () are critical for analyzing pyrazole derivatives. For example:
- Packing Interactions : The nitro group may engage in dipole-dipole interactions or hydrogen bonding, contrasting with the π-π stacking observed in aryl-substituted analogs (e.g., 4-butylphenyl in ).
- Void Analysis : Mercury’s void visualization module () could predict porosity differences due to substituent bulkiness.
Biological Activity
Ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an isobutyl group and a nitro group, which contribute to its lipophilicity and potential biological interactions. The presence of the carboxylate group enhances its reactivity and solubility in biological systems.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown effectiveness against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.038 μmol/mL |
| Escherichia coli | 0.067 μmol/mL |
| Pseudomonas aeruginosa | 0.067 μmol/mL |
| Candida albicans | 0.020 μmol/mL |
These results indicate that the compound exhibits comparable or superior activity against certain bacterial strains when compared to standard antibiotics like ampicillin and fluconazole .
2. Anti-inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process:
| Compound | COX-2 Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| Ethyl 1-isobutyl-4-nitro... | 71% | 60.56 |
| Standard (Diclofenac) | 54.65 | - |
The compound's ability to inhibit COX enzymes suggests its potential as a therapeutic agent for inflammatory diseases .
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit the growth of various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in significant improvement compared to conventional antibiotics.
- Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, administration of the compound showed a marked reduction in inflammation compared to control groups, supporting its potential use as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for ethyl 1-isobutyl-4-nitro-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-keto esters or via functionalization of preformed pyrazole cores. For this compound, a plausible route includes:
- Step 1 : Nitration of a pre-synthesized pyrazole intermediate (e.g., ethyl 1-isobutyl-1H-pyrazole-3-carboxylate) using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Step 2 : Purification via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization .
Optimization : Computational reaction path searches (e.g., density functional theory, DFT) can predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental framework is a validated approach .
Table 1 : Comparison of Pyrazole Nitration Methods
| Substrate | Nitration Agent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl 1-benzyl-pyrazole-3-carboxylate | HNO₃/H₂SO₄ | 65 | |
| Ethyl 1-(4-fluorophenyl)-pyrazole-3-carboxylate | Acetyl nitrate | 72 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to confirm substituent positions. For example, the nitro group deshields adjacent protons, causing downfield shifts (~8.5–9.0 ppm for pyrazole-H) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₅N₃O₄) with <5 ppm error .
- Infrared (IR) Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and ester (1700–1740 cm⁻¹) stretches .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
While no specific data exists for this compound, analogous pyrazole nitro derivatives require:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks; nitro compounds may release toxic fumes (e.g., NOₓ) under heat .
- Storage : Keep in airtight containers away from reducing agents (risk of explosive decomposition) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of nitration in this compound?
- DFT Calculations : Model the electrophilic aromatic substitution (EAS) mechanism to identify favored nitration sites. For example, nitro groups are meta-directing, but steric effects from the isobutyl substituent may alter regioselectivity .
- Reaction Pathway Screening : Tools like Gaussian or ORCA simulate transition states and activation energies. ICReDD’s workflow combines these with experimental validation .
Table 2 : Computed vs. Experimental Nitration Regioselectivity
| Substrate | Predicted Site | Experimental Site |
|---|---|---|
| Ethyl 1-methyl-4-nitro-pyrazole-3-carboxylate | C4 | C4 |
| Ethyl 1-isobutyl-pyrazole-3-carboxylate | C4 (predicted) | — |
Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazole derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., nitro vs. fluoro) and measure activity. For example:
- Nitro groups enhance electron-deficient character, potentially improving binding to bacterial nitroreductases .
- Isobutyl chains may increase lipophilicity, affecting membrane permeability .
- Meta-Analysis : Cross-reference data from PubChem or ChEMBL for trends. For instance, ethyl 1-(4-aminophenyl)-5-fluoro-pyrazole-3-carboxylate shows antimicrobial activity (MIC: 8 µg/mL) , whereas nitro derivatives may require metabolic activation .
Q. How can kinetic studies improve the scalability of this compound’s synthesis?
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and optimize reaction times .
- Scale-Up Challenges :
- Exothermic Nitration : Implement cooling jackets and controlled reagent addition to manage heat .
- Purification : Switch from column chromatography to crystallization for cost-effective large-scale production .
Q. What advanced spectroscopic techniques elucidate the nitro group’s electronic effects on the pyrazole ring?
- X-ray Crystallography : Resolve bond lengths and angles; nitro groups shorten adjacent C–N bonds due to resonance .
- UV-Vis Spectroscopy : Monitor charge-transfer transitions (~300–400 nm) influenced by nitro’s electron-withdrawing nature .
- Cyclic Voltammetry : Measure reduction potentials of the nitro group to assess redox activity in biological systems .
Q. How does the isobutyl substituent influence the compound’s stability under varying pH conditions?
Q. Methodological Notes
- References : Prioritize peer-reviewed journals over vendor SDS sheets due to limited toxicity/ecological data .
- Data Gaps : Computational predictions and analog-based inferences are critical until compound-specific studies are published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
